molecular formula C17H22N4O2S B2877608 N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 923676-59-9

N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2877608
CAS No.: 923676-59-9
M. Wt: 346.45
InChI Key: DNRGSGSPOVCVRT-UHFFFAOYSA-N
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Description

N-Isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic organic compound with a molecular formula of C 17 H 22 N 4 O 2 S and a molecular weight of 346.45 g/mol . It is supplied for research applications and is characterized by its specific thiazole core structure, which is a prominent scaffold in medicinal chemistry. Compounds based on the N-(thiazol-2-yl)-benzamide structure have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research into these analogs demonstrates their value as potent and selective negative allosteric modulators (NAMs), which are crucial pharmacological tools for probing ZAC's physiological functions, which are currently not well-elucidated . The mechanism of action for this class of compounds involves state-dependent channel block, which is largely non-competitive, suggesting they target the transmembrane and/or intracellular domains of the receptor . This makes such derivatives, including this compound, highly relevant for fundamental research in neuropharmacology and ion channel biology. Please note: This product is intended for Research Use Only (RUO) and is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

N-(3-methylbutyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12(2)8-9-18-15(22)10-14-11-24-17(20-14)21-16(23)19-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRGSGSPOVCVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the reaction of thiazole derivatives with isopentylamine and phenyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The thiazole in the target compound is distinct from thiadiazole (6a) or thioxothiazolidine derivatives (), which alter electronic properties and steric bulk .
  • Substituents: The 3-phenylureido group in the target compound is shared with 10i and 10j () but differs from the 4-(p-tolyl) group in MAO inhibitors (4a-4i) . The isopentyl acetamide side chain is unique compared to morpholino () or piperazinyl esters (), impacting solubility and target affinity .
  • Synthesis : High yields (>90%) in piperazinyl acetates (10i, 10j) suggest efficient coupling strategies, whereas thiadiazole derivatives (6a) require more complex steps (65% yield) .

Physicochemical Properties

  • Melting Point : Thiadiazole derivative 6a has a high melting point (254–256°C), likely due to strong intermolecular hydrogen bonds, whereas piperazinyl esters (10i, 10j) may exhibit lower melting points .

Biological Activity

N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring that is known for its reactivity and ability to form stable complexes with biomolecules. The compound's structure allows it to engage in various biochemical interactions, which are crucial for its biological effects.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The thiazole and phenylureido moieties can bind to active sites on enzymes, inhibiting their function. This inhibition has been linked to the modulation of critical pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Cell Cycle Interference : Studies indicate that this compound can disrupt the cell cycle, leading to apoptosis in various cancer cell lines. This effect is particularly notable at specific dosages where minimal toxicity is observed in normal cells.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer properties:

  • Inhibition of Tumor Growth : In animal models, this compound has shown effectiveness in reducing tumor size by inducing apoptosis and inhibiting angiogenesis.
  • Selectivity for Cancer Cells : The compound appears to preferentially target cancerous cells over normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has demonstrated activity against certain bacterial strains, although further research is required to fully elucidate its spectrum of activity and mechanism.

Dosage and Administration

The effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations, the compound shows minimal toxicity while effectively inhibiting cancer cell proliferation.
  • High Doses : Higher concentrations may lead to increased cytotoxicity, necessitating careful dosage management in potential therapeutic applications.

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound:

Study FocusFindings
Anticancer ActivitySignificant reduction in tumor growth in xenograft models.
Cellular MechanismsInduction of apoptosis via mitochondrial pathways.
Antimicrobial TestingActivity against Gram-positive bacteria observed.

Metabolic Pathways

This compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that may enhance or modify its biological effects. This metabolic pathway is crucial for understanding its pharmacokinetics and potential drug interactions.

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